molecular formula C20H20N4O5 B6490991 2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide CAS No. 891114-54-8

2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide

Cat. No.: B6490991
CAS No.: 891114-54-8
M. Wt: 396.4 g/mol
InChI Key: GOFVBGZQBORSBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 5-oxopyrrolidin-3-yl group, and a carbamoyl amino benzamide group . It is a derivative of sulfonamides, which are known for their antibacterial properties .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of 1,4-benzodioxane-6-amine with other reagents in aqueous alkaline media . The structures of the synthesized derivatives are usually confirmed by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS .


Molecular Structure Analysis

The molecular structure of the compound can be determined using spectroscopic techniques. The compound has a molecular weight of 416.5 and a topological polar surface area of 132 . The exact mass and monoisotopic mass of the compound are both 416.09768286 .


Chemical Reactions Analysis

The compound, being a derivative of sulfonamides, may exhibit antibacterial properties. In a study, it was found to be an active inhibitor against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .


Physical and Chemical Properties Analysis

The compound has a XLogP3 value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound also has seven rotatable bonds .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial for the proper functioning of the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various therapeutic effects.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound increases the levels of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, breathing, heart rate, and learning and memory.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic signaling, which can have various effects depending on the specific physiological context.

Future Directions

The compound shows promise as an antibacterial agent, particularly against Escherichia coli and Bacillus subtilis . Future research could focus on further exploring its antibacterial properties and potential applications in medicine.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c21-19(26)14-3-1-2-4-15(14)23-20(27)22-12-9-18(25)24(11-12)13-5-6-16-17(10-13)29-8-7-28-16/h1-6,10,12H,7-9,11H2,(H2,21,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFVBGZQBORSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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